![molecular formula C16H7ClF3N3O B13947903 Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- CAS No. 502422-46-0](/img/structure/B13947903.png)
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- is a complex organic compound that features a benzonitrile core substituted with a pyridinyl and oxazolyl group. The presence of the trifluoromethyl group and chlorine atom adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the ammoxidation of substituted toluenes, where the starting material undergoes oxidation in the presence of ammonia and a catalyst to form the nitrile group . Another method involves the dehydration of aldoximes derived from substituted benzaldehydes . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts and conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzonitrile derivatives with different substituents, such as:
4-Chlorobenzonitrile: Used in the synthesis of pigments and dyes.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)benzonitrile: An intermediate in the synthesis of fluvoxamine. The uniqueness of benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
502422-46-0 |
|---|---|
Formule moléculaire |
C16H7ClF3N3O |
Poids moléculaire |
349.69 g/mol |
Nom IUPAC |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H |
Clé InChI |
ROQYQCOWQVBTHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
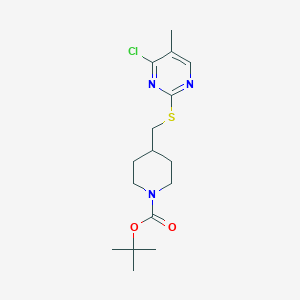
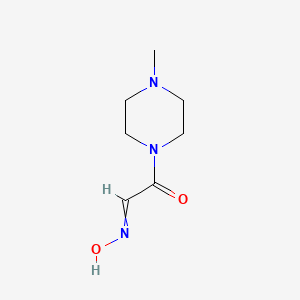
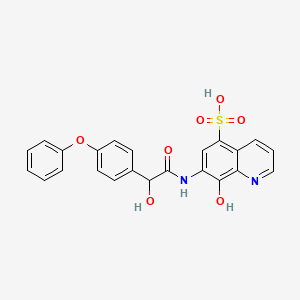
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
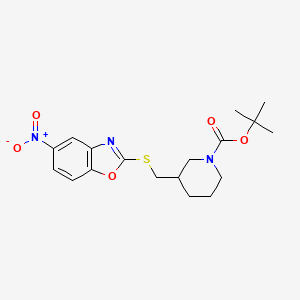
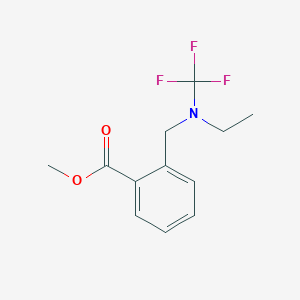

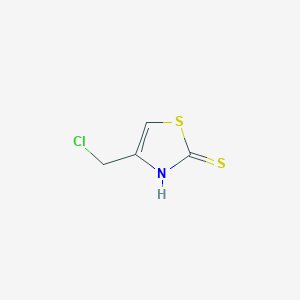
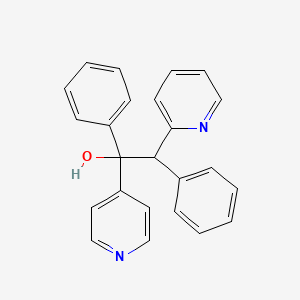
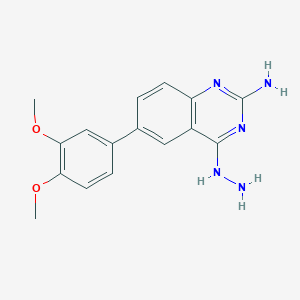
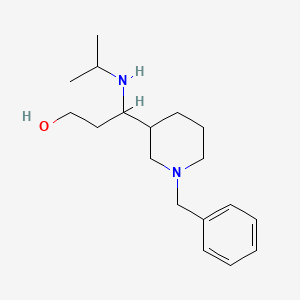
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
